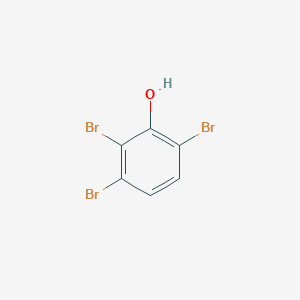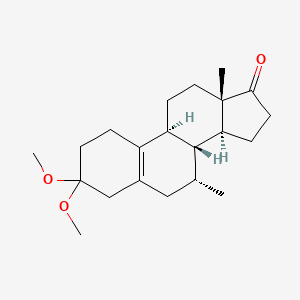
2,3,6-Tribromophenol
Übersicht
Beschreibung
2,3,6-Tribromophenol: is a brominated derivative of phenol. It is a white crystalline solid that is slightly soluble in water. This compound is primarily used as an intermediate in the production of flame retardants and as a fungicide. Its chemical formula is C6H3Br3O and it has a molar mass of 330.801 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,6-Tribromophenol can be synthesized through the controlled bromination of phenol. The reaction involves the addition of elemental bromine to phenol, which substitutes hydrogen atoms at the 2, 3, and 6 positions on the benzene ring. This reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: Industrial production of this compound involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The bromination process is highly exothermic, and the reaction mixture is often cooled to manage the heat generated .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: It can be oxidized to form different brominated phenolic compounds.
Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide can be used to substitute bromine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed:
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of brominated quinones.
Reduction: Formation of less brominated phenols.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tribromophenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of more complex brominated compounds.
Biology: Studied for its effects on microbial metabolism and its role as a fungicide.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Primarily used in the production of flame retardants and as a wood preservative
Wirkmechanismus
The mechanism of action of 2,3,6-Tribromophenol involves its interaction with various molecular targets:
Activation of Benzene Ring: The hydroxyl group increases the electron density of the benzene ring, making it more reactive towards electrophiles.
Interaction with Proteins: It can interact with thyroid hormone-binding transport proteins and has been shown to have neurotoxic properties.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromophenol: Another brominated phenol with similar applications but different bromination positions.
2,4,6-Trichlorophenol: A chlorinated analogue used in similar applications.
2,3,4,6-Tetrachloroanisole: A chlorinated compound known for causing “cork taint” in wines.
Uniqueness: 2,3,6-Tribromophenol is unique due to its specific bromination pattern, which gives it distinct chemical properties and reactivity compared to other brominated and chlorinated phenols .
Eigenschaften
IUPAC Name |
2,3,6-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNCNAPAHSSWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543390 | |
| Record name | 2,3,6-Tribromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-57-3 | |
| Record name | 2,3,6-Tribromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)











